(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a combination of fluorophenyl, pyridazinyl, piperazinyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorophenylpyridazine and thiophenylmethanone, followed by their coupling through piperazine linkage. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophenyl sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through biochemical assays and clinical trials.
Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor for the synthesis of functionalized polymers or other advanced materials.
Mechanism of Action
The mechanism of action of (4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies involving molecular docking, biochemical assays, and cellular experiments would be required to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone might include other fluorophenyl-pyridazinyl derivatives, piperazinyl-thiophenyl compounds, and related heterocyclic structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure may confer distinct chemical reactivity, biological activity, and physical properties compared to similar compounds.
Properties
IUPAC Name |
[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS/c20-15-5-3-14(4-6-15)16-7-8-18(22-21-16)23-9-11-24(12-10-23)19(25)17-2-1-13-26-17/h1-8,13H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPKZPJZCHDVDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.